1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound disrupts the signaling processes that regulate cell growth and metabolism .
Biochemical Pathways
The compound’s action primarily affects the protein kinase signaling pathways . These pathways are crucial for various cellular processes, including cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
A drug with a high degree of lipophilicity, for example, can diffuse easily into cells . This could potentially impact the bioavailability of this compound.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, the compound revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Biochemical Analysis
Biochemical Properties
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is essential for DNA synthesis and repair . The compound’s interaction with DHFR leads to the inhibition of folate metabolism, thereby affecting cell proliferation. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells by interfering with cell signaling pathways and gene expression . The compound affects cell signaling by modulating the activity of key proteins involved in pathways such as the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound influences cellular metabolism by altering the expression of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting the folate pathway . This inhibition leads to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair. Additionally, this compound has been shown to modulate the activity of other enzymes and proteins involved in cell signaling, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the folate pathway and other cellular metabolic processes . The compound interacts with enzymes such as DHFR, which plays a key role in the folate pathway, leading to the inhibition of nucleotide synthesis . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature, allowing it to diffuse easily across cell membranes . The compound interacts with specific transporters and binding proteins, which aid in its localization and accumulation within target cells . This property is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is critical for its ability to modulate cellular processes and exert its biological effects.
Properties
IUPAC Name |
1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCRMBPAGYFMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.